2-[2-[4-(4-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl]ethyl]phthalazin-1-one
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Overview
Description
2-[2-[4-(4-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl]ethyl]phthalazin-1-one is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(4-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl]ethyl]phthalazin-1-one typically involves multiple steps. One common method starts with the preparation of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate is synthesized from 4-methoxyaniline via the corresponding N-(4-methoxyphenyl)hydrazinecarbothioamide, followed by acylation to 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide and cyclization .
The next step involves the alkylation of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol using 2-bromo-1-phenylethanone in alkaline conditions, typically with cesium carbonate as the base . The final product is obtained through the reduction of the ketone group to the corresponding secondary alcohol using sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(4-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl]ethyl]phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride is frequently used for the reduction of ketones to alcohols.
Substitution: Nucleophilic substitution reactions often use bases like cesium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and secondary alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-[4-(4-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl]ethyl]phthalazin-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s triazole moiety is known for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Biological Research: It can serve as a probe to study various biological processes due to its ability to interact with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[2-[4-(4-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl]ethyl]phthalazin-1-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound is a precursor in the synthesis of 2-[2-[4-(4-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl]ethyl]phthalazin-1-one.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Another triazole derivative with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H17N5O2S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]ethyl]phthalazin-1-one |
InChI |
InChI=1S/C19H17N5O2S/c1-26-15-8-6-14(7-9-15)24-17(21-22-19(24)27)10-11-23-18(25)16-5-3-2-4-13(16)12-20-23/h2-9,12H,10-11H2,1H3,(H,22,27) |
InChI Key |
NCZYRDQTBFCRES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)CCN3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
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